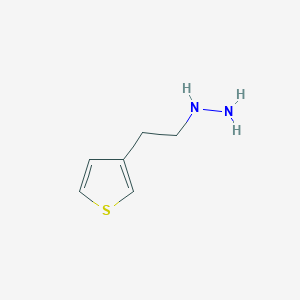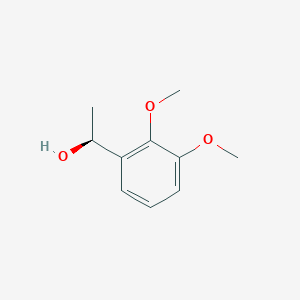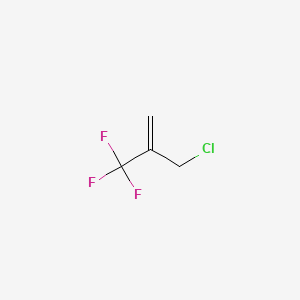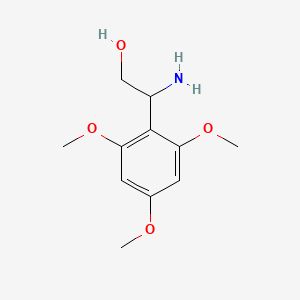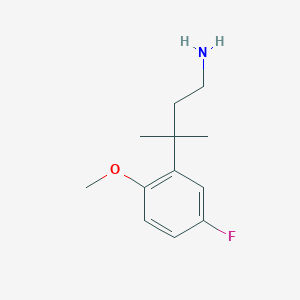
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine is an organic compound that features a fluorinated aromatic ring and a primary amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The aldehyde group of 5-fluoro-2-methoxybenzaldehyde reacts with the amine group of 3-methylbutan-1-amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of hydroxyl or amino-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic properties.
Biological Research: It is used in studies investigating the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The primary amine group can form hydrogen bonds with various biological molecules, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways by interacting with receptors or enzymes, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Fluoro-2-methoxyphenyl)benzonitrile
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid
- (5-Fluoro-2-methoxyphenyl)methanol
Uniqueness
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine is unique due to its combination of a fluorinated aromatic ring and a primary amine group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H18FNO |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
3-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3 |
InChI-Schlüssel |
TWKCWILRBMGUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)C1=C(C=CC(=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

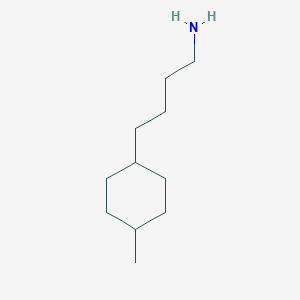

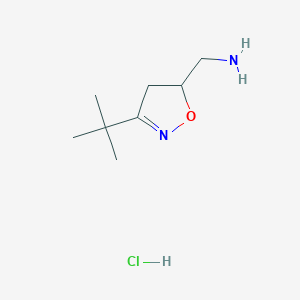
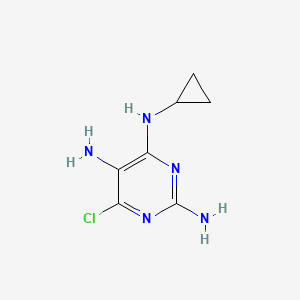
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)

![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)

